LogP and Lipophilicity Edge Over More Polar Benzosuberane Analogues
The target compound exhibits a calculated logP of 3.316, which is approximately 0.3–0.5 log units higher than the 7-carbaldehyde isomer (estimated logP ~2.9–3.0) and significantly higher than the 5-oxo-6-carbaldehyde analogue (which contains an additional ketone and has a lower predicted logP due to increased polarity) [1][2]. This enhanced lipophilicity translates into improved predicted membrane permeability while maintaining compliance with Lipinski's Rule of Five [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.316 (calculated, JChem) |
| Comparator Or Baseline | 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbaldehyde: logP ~2.9–3.0 (estimated); 5-oxo-6-carbaldehyde analogue: logP <2.5 (estimated) |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.8 units vs. more polar analogues |
| Conditions | JChem algorithm, pH-independent logP calculation; sourced from ChemBase database [1]. |
Why This Matters
Higher logP can enhance passive membrane permeability and CNS penetration potential, a critical criterion for selecting building blocks in central nervous system drug discovery programs.
- [1] ChemBase. 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde. Computed logP: 3.316. ChemBase ID: 237279. http://www.chembase.cn/molecule-237279.html View Source
- [2] ChemBase. Comparison isomer 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbaldehyde (CAS 101955-04-8). Estimated logP range based on substructure analysis. View Source
